(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(5S)-5,6,7,8-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2/t9-/m0/s1 |
InChI Key |
YURMVGXJVVCSMU-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=NC=C2)N |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 5,6,7,8 Tetrahydroisoquinolin 5 Amine and Chiral Analogues
Asymmetric Synthetic Routes
The creation of a single desired stereoisomer is paramount in the synthesis of bioactive molecules. Asymmetric synthesis provides the tools to achieve this, and several strategies have been effectively employed for the preparation of (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine and related chiral tetrahydroisoquinolines.
Enantioselective Catalytic Hydrogenation Strategies
Enantioselective catalytic hydrogenation is a powerful and atom-economical method for establishing stereocenters. This approach utilizes chiral catalysts to stereoselectively add hydrogen to a prochiral substrate.
A direct and effective route to amino-substituted 5,6,7,8-tetrahydroisoquinolines involves the catalytic hydrogenation of the corresponding acetamidoisoquinolines, followed by the hydrolysis of the acetamide (B32628) group. researchgate.netnih.gov This method has been successfully applied to produce various amino-substituted tetrahydroisoquinolines. researchgate.net The yields are generally good when the acetamido substituent is located on the pyridine (B92270) ring and moderate when it is on the benzene (B151609) ring. researchgate.netnih.gov The process demonstrates regioselective reduction, which is a significant advantage in complex molecule synthesis. researchgate.net
| Substrate | Product | Yield | Reference |
| Acetamidoisoquinolines | Amino-5,6,7,8-tetrahydroisoquinolines | Good to Moderate | researchgate.netnih.gov |
Table 1: Summary of Asymmetric Hydrogenation of Acetamidoisoquinolines.
Ruthenium-based catalysts are renowned for their high efficiency and selectivity in asymmetric transfer hydrogenation (ATH) reactions. nih.govthieme-connect.de These catalysts, particularly those of the Noyori-Ikariya type, are effective for the reduction of a wide range of substrates, including imines and ketones. nih.govnih.govthieme-connect.de The ATH of 1-aryl-substituted dihydroisoquinolines using chiral ruthenium catalysts provides access to valuable chiral 1-aryl-tetrahydroisoquinoline scaffolds with high enantioselectivity. nih.govthieme-connect.de The reaction conditions are typically mild, and the catalyst loading can be low. thieme-connect.de The use of a formic acid/triethylamine (HCOOH/Et3N) mixture often serves as the hydrogen source. mdpi.com
Recent advancements have also explored the use of chiral diamines, such as those based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone (known as CAMPY), as ligands in rhodium and iridium-catalyzed ATH of dihydroisoquinolines. mdpi.commdpi.comresearchgate.net While these systems have shown promise, the enantioselectivities achieved can be modest in some cases. mdpi.com The addition of Lewis acids, such as La(OTf)3, has been shown to enhance the reaction rate without compromising stereoselectivity. mdpi.com
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ruthenium-Catalyst | 1-Aryl-substituted dihydroisoquinolines | Chiral 1-aryl-tetrahydroisoquinolines | High | nih.govthieme-connect.de |
| Rhodium-CAMPY | Dihydroisoquinolines | Tetrahydroisoquinolines | Moderate | mdpi.commdpi.com |
Table 2: Performance of Ruthenium and Rhodium Catalysts in Asymmetric Transfer Hydrogenation.
Enzyme-Catalyzed Dynamic Kinetic Resolution for Chiral Precursors
Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Enzyme-catalyzed DKR has emerged as a highly effective method for the synthesis of chiral molecules, including precursors to this compound. researchgate.netresearchgate.net
Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly employed for the enantioselective acylation or hydrolysis of racemic alcohols and esters. researchgate.netresearchgate.netnih.gov For instance, the DKR of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid esters has been successfully achieved using CAL-B. researchgate.netresearchgate.net In one study, the CAL-B-catalyzed enantioselective hydrolysis of the ethyl ester of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in a toluene/acetonitrile mixture containing water and dipropylamine (B117675) afforded the (R)-acid with 96% ee and an 80% isolated yield. researchgate.net
The success of a DKR process hinges on the compatibility of the enzyme-catalyzed resolution and the racemization catalyst. mdpi.com For alcohols, ruthenium catalysts, such as the Shvo catalyst, are often used to facilitate the racemization of the slower-reacting enantiomer through a reversible oxidation-reduction process. nih.gov
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| CAL-B | (±)-ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 96% | 80% | researchgate.net |
| CAL-B or Subtilisin Carlsberg | (±)-ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | (R)- or (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 92-93% | 85-92% | researchgate.net |
Table 3: Examples of Enzyme-Catalyzed Dynamic Kinetic Resolution.
Chiral Auxiliary and Organocatalytic Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Common chiral auxiliaries include pseudoephedrine and oxazolidinones. wikipedia.orgnih.gov The use of a chiral auxiliary allows for the diastereoselective formation of a new stereocenter, which can then be converted to the desired enantiomerically pure product. While a powerful strategy, the requirement of additional steps for the attachment and removal of the auxiliary can be a drawback.
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. This approach avoids the use of metals and offers a complementary set of transformations. While specific applications of organocatalysis for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of organocatalysis are broadly applicable to the synthesis of chiral amines and their precursors.
Regioselective and Stereoselective Synthesis
The synthesis of substituted tetrahydroisoquinolines often requires precise control over both regioselectivity (the site of reaction) and stereoselectivity (the spatial arrangement of atoms). The catalytic hydrogenation of acetamido-substituted isoquinolines is a prime example of a regioselective reduction, where the carbocyclic ring is preferentially hydrogenated over the pyridine ring. researchgate.net This selectivity is crucial for obtaining the desired 5,6,7,8-tetrahydroisoquinoline (B1330172) core. researchgate.net
Stereoselectivity is paramount in creating the desired (S)-enantiomer. Asymmetric hydrogenation and transfer hydrogenation methods, guided by chiral catalysts, are designed to deliver high levels of stereocontrol, leading to products with high enantiomeric excess. pku.edu.cnacs.orgdicp.ac.cn The choice of catalyst, ligand, and reaction conditions are all critical factors in achieving the desired stereochemical outcome.
Targeted Reduction of Isoquinoline (B145761) Derivatives Followed by Stereoselective Amination
One effective strategy for synthesizing chiral THIQs involves the targeted reduction of a prochiral isoquinoline or dihydroisoquinoline precursor, followed by a stereoselective amination step. The asymmetric hydrogenation of dihydroisoquinolines is a key method for producing chiral THIQs. mdpi.com For instance, ruthenium complexes with chiral ligands like (S)-BINAP have demonstrated exceptional enantioselectivity in the hydrogenation of a wide array of tetrahydroquinolines. d-nb.info This approach provides access to various alkaloids and their synthetic analogues. d-nb.info
Another approach involves the asymmetric transfer hydrogenation of dihydroisoquinolines using a hydrogen source like formic acid in combination with a chiral catalyst. mdpi.com Rhodium/diamine catalysts have been successfully employed for this purpose, yielding THIQs with high enantiomeric excess. mdpi.com
Modified Pictet-Spengler Cyclizations for Chiral Tetrahydroisoquinolines
The Pictet-Spengler reaction, a cornerstone in isoquinoline synthesis, involves the condensation of a β-arylethylamine with a carbonyl compound. nih.govthermofisher.com Modern modifications of this reaction have enabled the asymmetric synthesis of chiral THIQs. nih.govacs.org A notable variation employs the reduction of N-acylcarbamates followed by a Lewis acid-mediated cyclization, which has been used to synthesize several tetrahydroisoquinoline alkaloids. elsevierpure.com
Diastereoselective Pictet-Spengler reactions have been developed to control the stereochemistry of the final product. acs.org For example, using a chiral auxiliary on the nitrogen of the starting phenylethylamine can direct the cyclization to favor one diastereomer. Subsequent removal of the auxiliary provides the desired enantiomerically enriched THIQ.
A modified Pictet-Spengler reaction has also been applied to the synthesis of optically active tetrahydro-β-carbolines, which are key intermediates for many indole (B1671886) alkaloids. rsc.org This method involves the cyclization of enamines derived from tryptophan methyl esters. rsc.org
| Reaction | Key Features | Example Application |
| Asymmetric Pictet-Spengler | Utilizes chiral auxiliaries or catalysts to induce stereoselectivity. | Synthesis of a D1 potentiator. acs.org |
| Reduction-Cyclization Variation | Sequential reduction of an N-acylcarbamate and cyclization. | Synthesis of (±)-xylopinine and (±)-laudanosine. elsevierpure.com |
| Enamine Cyclization | Cyclization of enamines derived from tryptophan esters. | Synthesis of optically active tetrahydro-β-carbolines. rsc.org |
Multi-Component Reactions for Tetrahydroisoquinoline Core Construction
Multi-component reactions (MCRs) offer a powerful and efficient approach to building complex molecular scaffolds like the tetrahydroisoquinoline core in a single step. nih.govacs.orgthieme-connect.com These reactions combine three or more starting materials to form a product that contains substantial portions of all the reactants. acs.org
One such MCR involves the reaction of carboxylic acids, alkynyl ethers, and dihydroisoquinolines to produce a diverse range of tetrahydroisoquinolines. nih.govacs.org This method is valued for its use of readily available starting materials and simple experimental procedures. nih.govacs.org Another example is a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to synthesize N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org
Nitrosation and Oxime Reduction Pathways to Specific Isomers
A specific pathway to introduce an amino group at the 8-position of the tetrahydroquinoline ring involves nitrosation followed by reduction of the resulting oxime. This method has been used to synthesize 8-amino-5,6,7,8-tetrahydroquinoline derivatives. google.com The process starts with a 5,6,7,8-tetrahydroquinoline, which is converted to the corresponding 8-oximino derivative. Subsequent reduction of the oxime yields the desired 8-amino compound. google.com
This strategy provides a route to specific isomers, and the starting tetrahydroquinolines can be substituted at various positions, allowing for the synthesis of a range of 8-amino derivatives. google.com
Reductive Amination Protocols for Chiral Amine Formation
Reductive amination is a highly effective method for the synthesis of chiral amines and has been widely applied to the preparation of chiral tetrahydroisoquinolines. d-nb.info This two-step process begins with the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. d-nb.inforesearchgate.net
Intramolecular asymmetric reductive amination has proven particularly useful for constructing chiral THIQs. mdpi.com This can be achieved through a one-pot N-Boc deprotection and catalytic intramolecular reductive amination, providing enantiomerically pure tetrahydroisoquinoline alkaloids in excellent yields. rsc.orgresearchgate.net Iridium complexes with chiral ligands have shown superb stereoselectivity in these transformations. rsc.org
| Catalyst System | Key Features | Outcome |
| Iodine-bridged dimeric iridium complexes | High stereoselectivity under mild conditions. | Excellent yields of enantiomerically pure THIQs. |
| Iridium complex with tBu-ax-Josiphos | One-pot N-Boc deprotection/cyclization/hydrogenation sequence. | Good to excellent enantioselectivities (80–99% ee). rsc.org |
| Yb(OAc)3 | Increased diastereoselectivity for alkyl-alkyl' α-chiral amines. | Mediocre to good diastereoselectivity. d-nb.info |
Development of Streamlined and One-Pot Synthetic Procedures
The development of one-pot and streamlined synthetic procedures is a major focus in modern organic synthesis, aiming to improve efficiency and reduce waste. acs.orgbeilstein-journals.org For tetrahydroisoquinolines, several one-pot methods have been established.
One such method combines visible-light photoredox catalysis with organometallic addition to functionalize N-substituted THIQs. beilstein-journals.org This approach allows for the rapid generation of 1,2-disubstituted THIQs. Another streamlined approach involves a multicomponent reaction where a nitrogen-centered radical adds to an olefin, followed by a [4+2] annulation to form the THIQ ring. thieme-connect.com
Furthermore, one-pot protocols for the N-deprotection and catalytic intramolecular asymmetric reductive amination of suitable precursors have been successfully developed, leading to the efficient synthesis of chiral tetrahydroisoquinolines. rsc.orgresearchgate.net
Advanced Derivatization and Functionalization Strategies
Once the core tetrahydroisoquinoline scaffold is synthesized, further derivatization and functionalization can be carried out to create a library of analogues for various applications. nih.govresearchgate.netacs.org
Oxidative α-functionalization of 2-aryl-1,2,3,4-tetrahydroisoquinolines can be achieved using a heterogeneous nanocatalyst, allowing for cross-dehydrogenative coupling reactions. acs.org This method has been applied to the aza-Henry reaction and the α-oxidation of THIQs. acs.org
Visible-light-induced dual functionalization of both C(sp3)–H and C(sp2)–H bonds of N-aryl tetrahydroisoquinolines has been used in an inverse electron-demand aza-Diels–Alder reaction to create polycyclic structures with high diastereoselectivity. rsc.org Additionally, isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized and evaluated for their biological activity. nih.gov
Derivatization can also involve reactions at the nitrogen atom or substitutions on the aromatic ring. For example, chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) has been used as a basis to synthesize a library of 8-substituted derivatives. nih.gov
Amidation and Acylation Reactions on the Chiral Amine Center
The chiral amine center of this compound is a key site for structural modification through amidation and acylation reactions. These reactions are fundamental in creating diverse libraries of compounds for drug discovery. The process typically involves reacting the primary amine with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents.
For instance, the reaction of this compound with an acyl chloride, like benzoyl chloride, in the presence of a base such as triethylamine, yields the corresponding N-benzoyl derivative. Similarly, acetic anhydride (B1165640) can be used to introduce an acetyl group, forming the N-acetyl analogue. These reactions are generally high-yielding and proceed under mild conditions.
A study on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors demonstrated the synthesis of various amide derivatives of a tetrahydroquinoline scaffold. Although the core was different, the principles of amidation are transferable. For example, coupling with p-fluorophenylacetic acid was achieved to create specific amide analogues.
Table 1: Examples of Amidation and Acylation Reactions
| Acylating Agent | Base/Coupling Reagent | Product |
|---|---|---|
| Benzoyl chloride | Triethylamine | N-benzoyl-(S)-5,6,7,8-tetrahydroisoquinolin-5-amine |
| Acetic anhydride | Pyridine | N-acetyl-(S)-5,6,7,8-tetrahydroisoquinolin-5-amine |
This table presents hypothetical examples based on common organic synthesis principles, as direct experimental data for the specific substrate was not available in the search results.
Selective Hydrolysis of Amide and Acetate (B1210297) Derivatives
The selective hydrolysis of amide and acetate derivatives is a crucial deprotection strategy in the synthesis of complex molecules. This process allows for the unmasking of the amine functionality at a later stage of a synthetic sequence.
Amide hydrolysis is notoriously difficult and often requires harsh conditions, such as prolonged heating with strong aqueous acid or base. However, recent advancements have led to greener and more selective methods. For example, electrocatalytic hydrolysis of amides using water as a hydrogen source has been developed, avoiding the need for high pressure and harsh reagents. This method has shown high selectivity and functional group tolerance.
In the context of drug development, a study on IDO1 inhibitors highlighted that amide hydrolysis can be a metabolic liability. Researchers designed analogues to mitigate this hydrolysis by introducing steric hindrance or by replacing the amide with a less labile functional group like a carbamate (B1207046).
The hydrolysis of acetate derivatives is generally easier to achieve than that of amides. Mild basic conditions, such as treatment with potassium carbonate in methanol, are often sufficient to cleave the acetate group and regenerate the free amine.
Table 2: Conditions for Selective Hydrolysis
| Derivative | Reagents and Conditions | Product |
|---|---|---|
| N-acetyl derivative | Aqueous HCl, heat | This compound |
| N-benzoyl derivative | Aqueous NaOH, heat | This compound |
The conditions presented are general for amide and acetate hydrolysis and may require optimization for the specific substrate.
Nucleophilic Alkylation Reactions for Structural Diversification
Nucleophilic alkylation of the amine group in this compound provides a direct route to N-alkylated derivatives, which can significantly alter the pharmacological properties of the parent compound. This reaction typically involves treating the amine with an alkyl halide or another suitable alkylating agent.
The reactivity of the amine can be modulated by the choice of solvent and base. For secondary amine formation, a single alkylation is desired, which can be challenging to control as over-alkylation to the tertiary amine can occur. Reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing N-alkylated derivatives.
A review on the synthesis of tetrahydroisoquinoline alkaloids describes N-alkylation as a key step in the synthesis of various natural products. For instance, N-alkylation with bromoacetaldehyde (B98955) diethylacetal was a crucial step in the synthesis of (+)-glaucine.
Exploration of Oxidative Coupling Reactions of Tetrahydroisoquinolines
Oxidative coupling reactions offer a powerful tool for C-C and C-heteroatom bond formation, often proceeding with high atom economy. In the context of tetrahydroisoquinolines, these reactions typically involve the oxidation of the C1 position to form an iminium ion intermediate, which is then trapped by a nucleophile.
Various oxidants can be employed, including molecular oxygen, hypervalent iodine reagents, and even electrochemical methods. For example, a vanadium-catalyzed oxidative coupling of tetrahydroisoquinolines with indoles in water using molecular oxygen as the oxidant has been reported to be highly regioselective. Copper catalysts have also been extensively used for the oxidative functionalization of N-aryl tetrahydroisoquinolines.
A metal-free approach using the tropylium (B1234903) ion as a hydride abstractor has also been developed for the oxidative functionalization of the C1 position of tetrahydroisoquinolines, allowing for coupling with a diverse range of carbon nucleophiles.
Table 3: Examples of Oxidative Coupling Reactions
| Catalyst/Oxidant | Nucleophile | Product Type |
|---|---|---|
| Vanadium catalyst / O₂ | Indole | C1-indolyl-tetrahydroisoquinoline |
| Copper catalyst / TBHP | Nitromethane | C1-(nitromethyl)-tetrahydroisoquinoline |
This table illustrates the versatility of oxidative coupling reactions with various tetrahydroisoquinoline substrates.
Intramolecular Cyclization Reactions for Fused Ring Systems
Intramolecular cyclization reactions are a cornerstone in the synthesis of complex, polycyclic alkaloids containing the tetrahydroisoquinoline motif. The Pictet-Spengler reaction is a classic and widely used example, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. This reaction is fundamental to the biosynthesis and laboratory synthesis of many isoquinoline alkaloids.
Modern variations of the Pictet-Spengler reaction have expanded its scope to include less reactive ketones and have been adapted for solid-phase synthesis. Other intramolecular cyclization strategies include palladium-catalyzed carboamination reactions, which can generate fused bicyclic heterocycles like tetrahydroindoloisoquinolines.
Furthermore, intramolecular Friedel-Crafts-type alkylations and cobalt-mediated cyclizations have been employed to construct fused ring systems from appropriately functionalized tetrahydroisoquinoline precursors.
Strategic Metalation and Nucleophilic Additions for Scaffold Modification
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. In the context of tetrahydroquinolines, DoM has been used to introduce substituents at the C8 position. The N-substituent on the tetrahydroisoquinoline ring can act as a directed metalating group (DMG), guiding a strong base like an organolithium reagent to deprotonate the adjacent ortho position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.
For example, the in situ formation of a lithium carbamate from tetrahydroquinoline, followed by treatment with t-butyllithium, leads to ortho-lithiation. This intermediate can then react with electrophiles such as aldehydes, ketones, or alkyl halides.
Nucleophilic addition to the C=N bond of imines or iminium ions derived from tetrahydroisoquinolines is another key strategy for scaffold modification. This approach has been utilized in the enantioselective synthesis of C1-substituted tetrahydroisoquinoline alkaloids.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-benzoyl-(S)-5,6,7,8-tetrahydroisoquinolin-5-amine |
| N-acetyl-(S)-5,6,7,8-tetrahydroisoquinolin-5-amine |
| N-propionyl-(S)-5,6,7,8-tetrahydroisoquinolin-5-amine |
| p-fluorophenylacetic acid |
| 5,6,7,8-tetrahydroquinolin-8-ol |
| (+)-glaucine |
| C1-indolyl-tetrahydroisoquinoline |
| C1-(nitromethyl)-tetrahydroisoquinoline |
| C1-acetonyl-tetrahydroisoquinoline |
| tetrahydroindoloisoquinolines |
| N-aryl-tetrahydroisoquinolines |
| N-phenyl-tetrahydroisoquinoline |
| (S)-reticuline |
| (S)-corytuberine |
| magnoflorine |
| (-)-norlaudanosine |
| (-)-xylopinine |
| O-methylerysodienone |
| erysotramidine |
| aporphine |
| (S)-salsolidine |
| (S)-carnegine |
| (±)-coerulescine |
| ochotensine |
| emetine |
| lamellarin B |
| ecteinascidin 743 |
| (S)-norcoclaurine |
| (S)-coclaurine |
| norreticuline |
| 1,2,3,4-tetrahydroisoquinoline (B50084) |
| 3,4-dihydroisoquinolines |
| 5,6,7,8-tetrahydroquinolines |
| 6,7-dihydro-5H-quinolin-8-one |
| 5,6,7,8-tetrahydronaphthyridines |
| 2-oxazolidinone-substituted quinolines |
| 7-acetyl-1-amino-N-aryl-5,8-dimethyl-8-hydroxy-6-(4-N,N-dimethylamino-phenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides |
| 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones |
| N-aryl-2-chloroacetamides |
| 6,11,11a,12-Tetrahydroindolo[1,2-b]isoquinoline |
| 6-Methyl-6,11,11a,12-tetrahydroindolo[1,2-b]isoquinoline |
| 6,7,8,9,10,11,11a,12-Octahydroindolo[1,2-b]isoquinoline |
| 6-methyl-11-methylene-5,6,11,12-tetrahydrodibenzo[b,f]azocine |
| 2-allyl-N-(2-bromobenzyl)anilines |
| 2-(2-bromophenyl)pent-4-enylamine derivatives |
| 2-allylanilines |
| 2-bromobenzaldehyde derivatives |
| 1-(3-indolyl)-tetrahydroisoquinolines |
| 7-azaindole |
| 6-chlorodeazapurine |
| benzo[b]furan |
| benzo[b]thiophene |
| benzimidazole |
| isochroman |
| 3-tetrahydroisoquinoline substituted coumarins |
| 4-hydroxycoumarins |
| 3-methylbenzofuran |
| 4-aminophenol |
| 5-chloro-2-methoxypyridine |
| 3,4-bis(chloromethyl)pyridines |
| 3,4-dimethylenepyridine |
| methyl 3-chloro-l-(3,4-dimethoxyphenyl)-4-methyl-5,6,7,8-tetrahydroisoquinoline-7-carboxylate |
| methyl 3-chloro-1-(3,4-dimethoxyphenyl)-4-methyl-5,6,7,8-tetrahydroisoquinoline-6-carboxylate |
| 2-chloro-4,5-bis(chloromethyl)-6-(3,4-dimethoxyphenyl)-3-methylpyridine |
| 1-aryl dihydroisoquinolines |
| (4S)-3-(4,5-Dimethoxy-2-methylbenzoyl)-2,2,4-trimethyl-1,3-oxazolidine |
| 6,7-dimethoxy-3,4-dihydroisoquinoline |
| 2-iodo-6-methoxyaniline |
| N-tosyl tyramine |
| 2-bromophenylacetaldehyde |
| 4-methyl-3-cyanopyridine |
| 6-heptynenitrile |
| C,N-cyclic azomethine imines |
| allyl alkyl ketones |
| (R)-2-methyl-3,4-dihydro-isoquinolinium iodide |
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Proof
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the tetrahydroisoquinoline backbone and the precise assignment of the amine group at the C5 position.
In the ¹H NMR spectrum, characteristic signals confirm the presence of the distinct regions of the molecule. Protons on the aromatic portion of the isoquinoline (B145761) ring typically appear as multiplets in the downfield region. The aliphatic protons of the tetrahydro ring (at C6, C7, and C8) resonate as complex multiplets in the upfield region. A key signal is the proton at the chiral center (C5), which is directly attached to the carbon bearing the amine group. Its chemical shift and coupling pattern are crucial for confirming the structure. The protons of the primary amine (NH₂) typically appear as a broad singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbons of the aromatic ring are observed in the typical aromatic region, while the aliphatic carbons (C5, C6, C7, C8) appear at higher field strengths. The signal for the C5 carbon, bonded to the nitrogen atom, is of particular diagnostic importance. The stereochemical assignment, while not always directly achievable from standard NMR alone, can be supported by advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximity between protons, helping to establish the relative stereochemistry.
| Proton (¹H) | Typical Chemical Shift (δ) ppm (Analogous Structures) | Carbon (¹³C) | Typical Chemical Shift (δ) ppm (Analogous Structures) |
| Aromatic-H | 7.0 - 8.5 | Aromatic-C | 120 - 160 |
| C5-H | ~4.0 | C5 | ~50-60 |
| NH₂ | Broad, variable | C6 | ~25-35 |
| C6, C7, C8-H₂ | 1.5 - 3.0 | C7 | ~20-30 |
| C8 | ~25-35 | ||
| Note: These are approximate chemical shift ranges based on structurally similar tetrahydroisoquinoline and tetrahydroquinoline derivatives. nih.govmdpi.com Actual values can vary based on solvent and experimental conditions. |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. rsc.org
For this compound (C₉H₁₂N₂), the expected monoisotopic mass is approximately 148.1000 Da. In electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecular ion, [M+H]⁺, with a predicted m/z of 149.1073. uni.lu The high precision of HRMS can differentiate this from other ions with the same nominal mass but different elemental formulas.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion, which provides valuable structural information. The fragmentation of tetrahydroisoquinoline alkaloids is influenced by the stable aromatic ring and the location of substituents. nih.gov For aliphatic amines, a predominant fragmentation pathway is the α-cleavage, involving the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In the case of this compound, this would involve cleavage of the C5-C6 or C5-C4a bond, leading to characteristic fragment ions that help to confirm the structure of the saturated portion of the molecule.
| Ion Type | Predicted m/z | Description |
| [M]⁺ | 148.1000 | Molecular Ion |
| [M+H]⁺ | 149.1073 | Protonated Molecular Ion uni.lu |
| [M+Na]⁺ | 171.0893 | Sodium Adduct uni.lu |
| Key Fragments | Varies | Result from characteristic cleavage patterns (e.g., α-cleavage) miamioh.edulibretexts.org |
| Note: Predicted m/z values are based on the molecular formula C₉H₁₂N₂. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The infrared spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most diagnostic peaks for this compound are associated with the primary amine (NH₂) group. Primary amines characteristically exhibit a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. youtube.comspectroscopyonline.com The presence of two peaks in this region is a clear indicator of the -NH₂ group, distinguishing it from secondary amines which show only one N-H stretch. spectroscopyonline.com
Other important absorption bands include:
Aromatic C-H stretching: Found just above 3000 cm⁻¹. wpmucdn.com
Aliphatic C-H stretching: Found just below 3000 cm⁻¹ for the CH₂ groups in the saturated ring. wpmucdn.com
N-H bending (scissoring): A medium to strong band typically appears in the 1580-1650 cm⁻¹ range. spectroscopyonline.com
Aromatic C=C and C=N stretching: These vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region. youtube.com
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Functional Group |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two peaks) | Primary Amine (-NH₂) youtube.comspectroscopyonline.com |
| Aromatic C-H Stretch | > 3000 | Aromatic Ring wpmucdn.com |
| Aliphatic C-H Stretch | < 3000 | Saturated Ring (-CH₂-) wpmucdn.com |
| N-H Scissoring Bend | 1580 - 1650 | Primary Amine (-NH₂) spectroscopyonline.com |
| Aromatic C=C / C=N Stretch | 1450 - 1600 | Isoquinoline Ring youtube.com |
| Note: These are typical ranges and the exact position and intensity of peaks can be influenced by the molecular environment and sample state. |
X-ray Diffraction Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray Diffraction (XRD) crystallography stands as the definitive method for determining the absolute configuration of chiral molecules like this compound. researchgate.netnih.gov This technique provides an unambiguous three-dimensional map of the atomic arrangement within a single crystal, allowing for the direct visualization of the stereochemistry at the C5 center.
To determine the absolute configuration, the analysis must be performed on an enantiopure crystal. The method relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. researchgate.netnih.gov This effect breaks Friedel's law, meaning that the intensities of diffraction spots with indices (h,k,l) are not equal to those with indices (-h,-k,-l). By comparing the measured diffraction pattern with the patterns calculated for both the (S) and (R) configurations, the correct enantiomer can be assigned with high confidence. ed.ac.uk
Beyond confirming the (S) configuration, a high-quality crystal structure provides a wealth of precise information about the molecule's solid-state conformation. mdpi.com This includes:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles. mdpi.comresearchgate.net
Torsional Angles: Defines the conformation of the saturated ring, which typically adopts a half-chair or sofa conformation in similar structures. mdpi.com
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying hydrogen bonds (e.g., involving the amine group), and other non-covalent interactions that stabilize the crystal structure. researchgate.net
Advanced Chromatographic Methods for Enantiomeric Purity and Separation
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for resolving the enantiomers of this compound and determining its enantiomeric purity or enantiomeric excess (e.e.). researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other. mdpi.comnih.gov
For the separation of chiral amines and related heterocyclic compounds, polysaccharide-based CSPs are highly effective. nih.gov Columns such as Chiralcel OD-H or Chiralpak AD-H, which are based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are frequently used. nih.govmdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects, between the analyte and the chiral selector.
The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the chromatogram. A successful method will show baseline separation of the two peaks, allowing for accurate quantification. Method development often involves screening different mobile phases (typically mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) and additives to optimize resolution. nih.govrsc.orgmdpi.com
| Parameter | Example Condition |
| Column | Chiralcel OD-H, Chiralpak AD-H nih.govmdpi.com |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90/10, 70/30) mdpi.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min nih.govmdpi.com |
| Detection | UV (e.g., at 220 nm or 285 nm) mdpi.comnih.gov |
| Result | Separate retention times for (S) and (R) enantiomers |
| Note: Conditions are examples based on the separation of similar chiral tetrahydroisoquinoline and tetrahydroquinoline derivatives and require optimization for the specific analyte. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) can be applied to the analysis of this compound, although typically after derivatization. The direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) and interaction with the column. Specialized, base-deactivated columns are often required for the analysis of underivatized volatile amines. restek.com
A more common approach is to convert the amine into a less polar, more volatile derivative. This can be achieved through reactions such as acylation or silylation. The resulting derivative can then be readily analyzed by conventional GC.
For enantiomeric analysis, a chiral GC column can be used. If the derivative is sufficiently volatile, it can be separated on a column containing a chiral stationary phase, allowing for the determination of the enantiomeric excess, similar to chiral HPLC. Headspace GC coupled with mass spectrometry (HS-GC-MS) is a powerful technique for analyzing volatile compounds in complex matrices, though it is more commonly applied to short-chain amines rather than larger molecules like tetrahydroisoquinolines unless they are part of a specific volatile analysis workflow. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Optical Properties
Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to investigate the chiral optical properties of molecules. This method is particularly crucial for determining the absolute configuration and conformational features of chiral compounds such as this compound. The principle of CD spectroscopy lies in the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectroscopic signature that is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.
In the case of tetrahydroisoquinoline derivatives, CD spectroscopy is instrumental in assigning the absolute configuration of stereogenic centers. The electronic transitions of the aromatic chromophore within the tetrahydroisoquinoline scaffold are influenced by the chiral environment of the molecule, leading to characteristic CD spectra. For instance, the absolute configuration of newly synthesized tetrahydroisoquinoline derivatives is often determined by comparing the experimentally measured electronic circular dichroism (ECD) spectrum with the spectrum predicted by quantum chemical calculations. A good correlation between the experimental and calculated spectra allows for the confident assignment of the stereochemistry. nih.gov
The sign and magnitude of the Cotton effects observed in the CD spectrum are directly related to the spatial orientation of the substituents and the conformation of the tetrahydroisoquinoline ring system. For example, empirical rules have been developed for certain classes of tetrahydroisoquinolines, correlating the sign of the Cotton effect associated with specific electronic transitions (such as the ¹Lb benzenoid transition) to the absolute configuration of the molecule. rsc.orgescholarship.org These rules are often supported by theoretical calculations and X-ray crystallographic data of related compounds. rsc.org
The analysis of the CD spectrum of a chiral amine like this compound would involve dissolving the compound in a suitable solvent, such as methanol, and recording the spectrum across a range of ultraviolet wavelengths. The resulting spectrum would display positive and/or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule.
Below is a representative, hypothetical data table illustrating the type of information that would be obtained from a CD spectroscopic analysis of this compound. The specific wavelengths and molar ellipticity values are illustrative and serve to demonstrate the format of experimental data.
Table 1: Hypothetical Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect |
|---|---|---|
| 280 | +5.2 | Positive |
| 250 | -3.8 | Negative |
This table is for illustrative purposes only and does not represent actual experimental data.
The interpretation of such a spectrum would involve assigning the observed Cotton effects to specific electronic transitions within the molecule. The sign of these effects would then be used, often in conjunction with computational modeling, to confirm the (S)-configuration at the C5 position. This analytical approach is a cornerstone in the stereochemical characterization of chiral nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceutical agents. mdpi.commdpi.com
Mechanistic Investigations of Chemical Reactions Involving S 5,6,7,8 Tetrahydroisoquinolin 5 Amine
Elucidation of Stereochemical Control Mechanisms in Asymmetric Transformations
The inherent chirality of the tetrahydroisoquinoline framework is a cornerstone for its application in asymmetric synthesis. Derivatives of this structure, particularly chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, have been effectively employed as ligands in metal-catalyzed asymmetric reactions. mdpi.comresearchgate.net These ligands play a pivotal role in controlling the stereochemical outcome of transformations such as the asymmetric transfer hydrogenation (ATH) of prochiral substrates.
The mechanism of stereochemical control hinges on the formation of a chiral metal-ligand complex. In the case of ATH of 1-aryl substituted-3,4-dihydroisoquinolines, a rhodium complex bearing a chiral diamine ligand derived from a tetrahydroquinoline backbone is utilized. mdpi.com The precise spatial arrangement of the ligand around the metal center creates a chiral environment. This environment forces the incoming prochiral substrate to coordinate with the metal in a specific orientation to minimize steric hindrance. This preferential binding dictates the face of the substrate that is exposed to the hydride transfer from the reducing agent, ultimately leading to the formation of one enantiomer of the product in excess.
A proposed mechanism suggests a specific interaction between the enantioface of the ligand and the prochiral substrate, which is crucial for stereo-differentiation. mdpi.com The development of new transition metal-based catalysts often focuses on optimizing this ligand-substrate interaction to achieve higher enantioselectivity. mdpi.comresearchgate.net Furthermore, in reactions like the C(sp³)–H borylation of tetrahydroisoquinoline, the combination of chirality at both the metal center (Λ or Δ configuration) and the chiral ligand can enhance enantioselectivity, demonstrating a synergistic effect between two sources of chirality. acs.org
Table 1: Asymmetric Transfer Hydrogenation of Dihydroisoquinolines using a Chiral Tetrahydroquinoline-based Catalyst Illustrative data based on findings for related catalyst systems.
| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1-Phenyl-3,4-dihydroisoquinoline | [Rh(Cp)-L1] | >95 | 65 |
| 1-(4-Tolyl)-3,4-dihydroisoquinoline | [Rh(Cp)-L1] | >95 | 69 |
| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | [Rh(Cp)-L1] | >95 | 62 |
| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | [Rh(Cp)-L1] | >95 | 58 |
L1 represents a chiral diamine ligand based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone.
Investigation of Reaction Intermediates and Transition States
Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. In reactions involving (S)-5,6,7,8-tetrahydroisoquinolin-5-amine and its analogs, the key intermediates are often imines or iminium ions. For instance, in the deracemization of 1-substituted tetrahydroisoquinolines, the secondary amine is first oxidized to a cyclic imine intermediate. acs.orgucsd.edu This imine is then asymmetrically reduced by a chiral catalyst to furnish the enantiomerically enriched amine. acs.org For tertiary amines, the oxidation proceeds to form an iminium intermediate, which then undergoes a similar asymmetric reduction. acs.org
The transition state (TS) is the highest energy point along the reaction coordinate for a single mechanistic step. ucsd.edu In metal-catalyzed asymmetric hydrogenations, the transition state involves the coordinated metal, the chiral ligand, the substrate (e.g., the imine), and the hydride source. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for modeling these transition states. acs.org These models reveal that the enantioselectivity of a reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The favored enantiomer is the one formed via the lower energy transition state. For complex systems, such as iridium-catalyzed borylation, multiple intermediates and transition states, including five- and seven-coordinated species, must be considered to fully map the reaction pathway. acs.org
Mechanistic Pathways for Novel Cyclization and Rearrangement Reactions
The tetrahydroisoquinoline scaffold can be a precursor for constructing more complex heterocyclic systems through cyclization and rearrangement reactions. A common mechanistic pattern in the formation of fused ring systems is the Michael addition of a nucleophilic group onto an α,β-unsaturated system, followed by an intramolecular cyclization. For example, the synthesis of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives can be achieved by reacting α-aminoamidines with bis-benzylidene cyclohexanones. nih.gov The proposed mechanism involves an initial Michael addition of the amidine to one of the olefinic bonds of the enone. This is followed by an intramolecular reaction between the amine group and the ketone, leading to a dihydropyrimidine (B8664642) intermediate which then dehydrates and aromatizes to yield the final tetrahydroquinazoline (B156257) product. nih.gov
Rearrangement reactions are also observed in the biosynthesis and synthesis of complex alkaloids derived from tetrahydroisoquinolines. The biosynthesis of Erythrina alkaloids, for instance, is proposed to originate from a tetrahydroisoquinoline precursor. nih.gov The key steps involve an oxidative phenol (B47542) coupling to form a spirocyclic intermediate, followed by a rearrangement and ring-opening of the tetrahydroisoquinoline ring to generate a dibenzazonine structure. nih.gov Subsequent ring closure then forms the characteristic tetracyclic skeleton of the Erythrina alkaloids. nih.gov These pathways highlight the versatility of the tetrahydroisoquinoline core in accessing diverse molecular architectures.
Kinetic and Thermodynamic Analysis of Reaction Rates and Equilibria
Kinetic and thermodynamic analyses provide quantitative insights into reaction feasibility and efficiency. Kinetic studies focus on reaction rates, determining how factors like concentration, temperature, and catalyst loading affect the speed at which reactants are converted to products. For reactions involving this compound derivatives, such as the asymmetric transfer hydrogenation, kinetic analysis can help optimize reaction conditions for maximum yield and enantioselectivity. mdpi.com Methods like monitoring reactant and product concentrations over time allow for the determination of rate laws and rate constants. researchgate.net Dynamic experiments, where feed gas compositions are modulated and the response of intermediates and products is monitored in situ, can also be used to derive kinetic parameters for individual reaction steps. researchgate.net
Thermodynamic analysis examines the energy changes and equilibrium position of a reaction. The change in Gibbs free energy (ΔG) indicates the spontaneity of a reaction, while the enthalpy (ΔH) and entropy (ΔS) changes provide information about heat exchange and the change in disorder, respectively. nih.gov For a reaction to be synthetically useful, the equilibrium must favor the formation of products. In some cases, such as CO₂ hydrogenation to methanol, thermodynamic limitations can be overcome by adjusting conditions like pressure or by removing a product to shift the equilibrium. researchgate.net Techniques like high-temperature Raman spectroscopy can be used to study reaction equilibria in solution by correlating spectral band intensities with the concentrations of species at different temperatures, allowing for the determination of thermodynamic parameters like the reaction enthalpy. nih.gov
Table 2: Key Parameters in Kinetic and Thermodynamic Analysis
| Parameter | Symbol | Significance |
|---|---|---|
| Rate Constant | k | Proportionality constant relating reaction rate to reactant concentrations. |
| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. |
| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. |
| Entropy Change | ΔS | The change in disorder or randomness of a system during a reaction. |
| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). |
| Equilibrium Constant | Keq | The ratio of product to reactant concentrations at equilibrium. |
Applications in Asymmetric Catalysis and Chiral Ligand Design
(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine as a Core Chiral Building Block for Ligands
The efficacy of a chiral ligand in asymmetric catalysis is heavily dependent on its three-dimensional structure, which dictates the stereochemical outcome of a reaction. The this compound molecule possesses a stereogenic center at the C5 position and a rigid bicyclic structure. This combination of a fixed conformation and a defined stereocenter makes it an excellent candidate as a core building block for the synthesis of novel chiral ligands.
The tetrahydroisoquinoline framework can be strategically modified to introduce coordinating groups, which can then chelate to a metal center, creating a chiral environment that can induce asymmetry in a catalytic transformation. The primary amine group at the C5 position serves as a key functional handle for such modifications.
Design and Synthesis of Chiral Diamine Ligands Derived from the Tetrahydroisoquinoline Backbone
Chiral diamines are a well-established class of ligands that have proven to be highly effective in a variety of metal-catalyzed asymmetric reactions. nih.gov The synthesis of chiral diamine ligands based on the tetrahydroisoquinoline scaffold has been explored, particularly with the 8-amino-5,6,7,8-tetrahydroquinoline backbone. These synthetic strategies can be adapted for this compound.
A common approach involves the derivatization of the primary amine to introduce a second coordinating nitrogen atom. For instance, reductive amination with a suitable aldehyde or ketone can yield a secondary amine, which, in conjunction with the pyridine (B92270) nitrogen of the tetrahydroisoquinoline core, forms a bidentate N,N-ligand.
An example of such a ligand derived from the analogous 8-amino-5,6,7,8-tetrahydroquinoline is CAMPY. mdpi.com The synthesis of these ligands often starts from the corresponding amino alcohol, which is then converted to the desired diamine. mdpi.com A similar synthetic route could be envisioned for the 5-amino isomer.
Evaluation in Metal-Catalyzed Asymmetric Reactions, Including Transfer Hydrogenation
Chiral ligands derived from the tetrahydroquinoline framework have been evaluated in several metal-catalyzed asymmetric reactions, with asymmetric transfer hydrogenation (ATH) being a prominent example. mdpi.comnih.gov ATH is a powerful and versatile method for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. mdpi.com
In studies involving chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, rhodium and iridium complexes have been shown to be effective catalysts for the ATH of various substrates. mdpi.commdpi.com For example, rhodium complexes of ligands like CAMPY have been used in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids. mdpi.comnih.gov Although the enantiomeric excesses achieved were modest in some cases, quantitative conversions were often observed. mdpi.com The performance of these catalysts can be influenced by factors such as the metal center, the steric and electronic properties of the ligand, and the reaction conditions.
The table below summarizes the results of the asymmetric transfer hydrogenation of various dihydroisoquinolines using a rhodium catalyst with a chiral diamine ligand derived from a tetrahydroquinoline backbone, which serves as a model for the potential application of ligands derived from this compound.
Table 1: Asymmetric Transfer Hydrogenation of Dihydroisoquinolines with a Rhodium-Diamine Catalyst
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1-Phenyl-3,4-dihydroisoquinoline | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | >99 | 69 |
| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | >99 | 55 |
Data adapted from studies on analogous 8-amino-5,6,7,8-tetrahydroquinoline derived ligands. mdpi.com
Exploration as Chiral Auxiliaries in Stereoselective Synthetic Protocols
Beyond their role as ligands in catalytic reactions, chiral amines can also function as chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
This compound has the potential to be explored as a chiral auxiliary. For example, it could be condensed with a prochiral ketone or aldehyde to form a chiral imine. Subsequent nucleophilic addition to the C=N bond would be directed by the stereocenter of the tetrahydroisoquinoline moiety, leading to the formation of a new stereocenter with a high degree of stereocontrol. The auxiliary could then be cleaved, for instance by hydrolysis, to reveal the enantiomerically enriched product. While specific examples utilizing this compound as a chiral auxiliary are not readily found in the literature, the principle has been successfully applied with other chiral amines. researchgate.net
Computational and Theoretical Studies of S 5,6,7,8 Tetrahydroisoquinolin 5 Amine
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a receptor, providing critical information about potential ligand-receptor interactions. Although specific molecular docking studies for (S)-5,6,7,8-tetrahydroisoquinolin-5-amine are not extensively documented in publicly available literature, research on analogous tetrahydroisoquinoline-containing compounds highlights the potential of this scaffold.
For instance, computational studies on tetrahydroisoquinoline derivatives have been employed to design antagonists for the CD44 receptor, a transmembrane glycoprotein (B1211001) implicated in cancer metastasis. mdpi.com In such studies, a pharmacophore model is developed based on the key binding features of known ligands. This model is then used to screen virtual libraries of compounds, including novel tetrahydroisoquinoline derivatives, to identify candidates with a high probability of binding to the target receptor. Subsequent molecular docking simulations refine the binding poses and predict the binding affinity, often reported as a docking score in kcal/mol. These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and key amino acid residues in the receptor's binding pocket.
While a specific data table for this compound is not available, a hypothetical docking study against a relevant receptor, such as a G-protein coupled receptor (GPCR), could yield the following type of data:
| Parameter | Value |
| Target Receptor | Hypothetical GPCR |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Interacting Residues | Asp110, Phe290, Trp321 |
| Types of Interactions | Hydrogen bond with Asp110, Pi-stacking with Phe290, Hydrophobic interaction with Trp321 |
Such data, though predictive, is instrumental in prioritizing compounds for synthesis and biological evaluation.
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Chirality
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic structure, which in turn governs the molecule's reactivity and chiroptical properties.
While specific DFT studies on this compound are limited, extensive research on the parent tetrahydroisoquinoline (THIQ) in the context of enantioselective borylation catalysis offers a robust methodological framework. acs.org These studies typically employ functionals like B3PW91 combined with basis sets such as 6-31G(d) for geometry optimization and electronic property calculations. acs.org
Key parameters derived from such calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the isoquinoline (B145761) ring and the primary amine would be expected to be electron-rich regions.
Chirality: Quantum chemical calculations can predict chiroptical properties like the electronic circular dichroism (ECD) spectrum, which can be used to confirm the absolute configuration of a chiral molecule.
A representative data table summarizing typical quantum chemical calculation results is shown below:
| Computational Method | Parameter | Predicted Value |
| DFT (B3LYP/6-31G*) | HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV | |
| HOMO-LUMO Gap | 5.6 eV | |
| Dipole Moment | 2.1 D |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is often achieved through systematic searches or, more powerfully, through molecular dynamics (MD) simulations.
MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. In the context of drug design, MD simulations are used to explore how a ligand adapts its conformation upon binding to a receptor and to assess the stability of the resulting complex. mdpi.com For example, a study on tetrahydroisoquinoline-based CD44 antagonists utilized MD simulations to analyze the stability of the ligand-protein complex in a simulated physiological environment. mdpi.com
Key outputs from such simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and/or ligand from their initial positions over the course of the simulation, indicating the stability of the system.
Root Mean Square Fluctuation (RMSF): RMSF highlights the flexibility of different parts of the molecule or protein.
Potential Energy Surface (PES): The PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformations as energy minima.
A summary of potential findings from a conformational analysis and MD simulation is presented in the table below:
| Analysis | Parameter | Finding |
| Conformational Analysis | Number of Low-Energy Conformers | 2 (Chair and Boat-like) |
| Energy Difference | ~1.5 kcal/mol | |
| Molecular Dynamics Simulation | RMSD of Ligand in Binding Site | < 2 Å (indicating stable binding) |
| Key Conformational Change | Rotation of the amine group upon binding |
Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation
Computational methods can predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds and the interpretation of experimental spectra. For this compound, the prediction of NMR and IR spectra would be particularly valuable.
Computationally, DFT calculations can be used to predict:
NMR Chemical Shifts (¹H and ¹³C): These predictions, when compared with experimental data, can help confirm the structure of a molecule.
Infrared (IR) Frequencies and Intensities: Predicted IR spectra can help in the assignment of experimental vibrational bands to specific functional groups. For this compound, characteristic bands for N-H stretching of the amine and C=N stretching of the isoquinoline ring would be expected.
The following table outlines the expected and, where available for related compounds, observed spectroscopic data:
| Spectroscopy | Region/Signal | Expected/Observed Value |
| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm |
| Aliphatic Protons (CH, CH₂) | δ 1.5-4.0 ppm | |
| Amine Protons (NH₂) | δ 1.5-3.0 ppm (broad) | |
| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm |
| Aliphatic Carbons | δ 20-60 ppm | |
| IR Spectroscopy | N-H Stretch (Amine) | ~3300-3500 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | |
| C=N Stretch (Isoquinoline) | ~1600-1650 cm⁻¹ |
In Silico Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
In silico Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound to improve its potency, selectivity, and pharmacokinetic properties. These studies use computational models to correlate the structural features of a series of compounds with their biological activity.
For the this compound scaffold, SAR studies would involve creating a virtual library of derivatives with modifications at various positions, such as the amine group or on the aromatic ring. The properties of these virtual compounds would then be calculated and correlated with a desired biological endpoint.
While a specific in silico SAR study for this compound is not documented, the general principles can be applied. For example, the identification of (S)-5,6,7,8-tetrahydroquinolin-8-amine as a privileged scaffold for CXCR4 antagonists suggests that modifications to the amine group can significantly impact activity. nih.gov
A hypothetical SAR study could explore the following modifications:
| Position of Modification | Type of Modification | Predicted Impact on Activity |
| 5-amino group | Acylation | Potentially decreased basicity, altered hydrogen bonding capacity |
| Alkylation | Increased lipophilicity, potential for steric clashes | |
| Aromatic Ring | Introduction of electron-withdrawing groups | Altered electronic properties, potential for new interactions |
| Introduction of electron-donating groups | Altered electronic properties, potential for enhanced pi-stacking |
These in silico predictions would then guide the synthesis of a focused library of compounds for experimental testing, accelerating the drug discovery process.
Role As a Chiral Scaffold in Chemical Biology Research
Rational Design and Synthesis of Molecular Probes for Enzyme Inhibition Studies
The (S)-5,6,7,8-tetrahydroisoquinoline scaffold has been instrumental in the design of molecular probes to investigate enzyme activity. For instance, derivatives of the related 8-amino-5,6,7,8-tetrahydroquinoline have been utilized as chiral ligands in metal-catalyzed reactions, which are fundamental in synthesizing complex molecules for enzyme studies. mdpi.comunimi.itdntb.gov.ua The synthesis of novel 5,6,7,8-tetrahydroquinazolines using α-aminoamidines has also been explored, with molecular docking studies indicating their potential as inhibitors for enzymes like dihydrofolate reductase (DHFR). mdpi.com These studies highlight the versatility of the tetrahydroisoquinoline and related heterocyclic systems in creating specific inhibitors for enzymology research.
Investigation of Receptor Binding Modulators and Antagonists
The tetrahydroisoquinoline framework is a cornerstone in the development of antagonists for several key receptors implicated in disease, including CXCR4, RORγt, and CD44.
CXCR4 Antagonists:
The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR involved in cancer progression and HIV infection. nih.gov The (S)-5,6,7,8-tetrahydroquinolin-8-amine moiety, a related scaffold, is a key component of the potent CXCR4 antagonist AMD11070. nih.gov Building on this, researchers have synthesized and evaluated various tetrahydroisoquinoline-based CXCR4 antagonists. nih.govnih.gov Docking and molecular simulation studies have been employed to understand the binding modes of these antagonists within the major and minor subpockets of the CXCR4 receptor. nih.govrcsb.org These investigations have led to the identification of compounds with improved metabolic stability and permeability, making them promising candidates for further development. nih.gov
RORγt Antagonists:
Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. nih.govnih.gov Small-molecule inhibitors of RORγt have been developed to suppress Th17 cell responses. nih.gov Systemic characterization of RORγt binding in the presence and absence of these inhibitors has revealed that they can modulate the RORγt-dependent transcriptional network through various mechanisms, including displacement of RORγt from its target DNA loci. nih.gov
HA-CD44 Interaction Antagonists:
The interaction between hyaluronic acid (HA) and its receptor CD44 is crucial for cellular functions like adhesion and migration and is implicated in cancer metastasis and chemoresistance. nih.govnih.gov The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold has been identified as a key structural motif for binding to an inducible pocket adjacent to the HA-binding site on CD44. nih.govnih.gov Computational and combinatorial chemistry approaches have been used to design and identify potent N-aryltetrahydroisoquinoline derivatives as HA-CD44 interaction inhibitors. bath.ac.uk These compounds have shown promise in disrupting cancer cell functions. bath.ac.ukresearchgate.net
Detailed below are some of the key findings from studies on these receptor antagonists:
| Target Receptor | Compound Series | Key Findings |
| CXCR4 | Tetrahydroisoquinoline-based antagonists | Identified compounds with improved ADME properties and potent CXCR4 antagonism. nih.gov Elucidated a hybrid binding mode within the peptide subpocket of the receptor. nih.gov |
| RORγt | Small-molecule inhibitors | Demonstrated suppression of Th17 cell responses and autoimmune disease in preclinical models. nih.gov Revealed divergent mechanisms of transcriptional network modulation. nih.gov |
| HA-CD44 | N-aryltetrahydroisoquinoline derivatives | Designed potent inhibitors that bind to an inducible pocket on CD44. nih.govbath.ac.uk Showed efficacy in disrupting cancer cell viability and spheroid integrity. bath.ac.ukresearchgate.net |
Development of Chemotypes for Exploring Specific Biological Pathways
The versatility of the (S)-5,6,7,8-tetrahydroisoquinoline scaffold allows for the generation of diverse chemical libraries, or chemotypes, to probe specific biological pathways. By systematically modifying the substituents on the tetrahydroisoquinoline core, researchers can fine-tune the pharmacological properties of the resulting molecules. This approach has been successfully applied to the development of selective CXCR4 antagonists, where modifications to the scaffold led to compounds with improved properties and helped to define the structure-activity relationships for this target. nih.gov Similarly, the synthesis of various substituted tetrahydroquinolines has been undertaken to explore their antiproliferative activities and impact on different cancer cell lines. nih.gov
Studies on Conformational Restriction Effects on Molecular Recognition and Interactions
The rigid structure of the tetrahydroisoquinoline ring system is a key feature that researchers exploit to study the effects of conformational restriction on molecular recognition. The fixed spatial arrangement of the amine group and other substituents allows for a more defined interaction with the binding pockets of proteins. In the context of CXCR4 antagonists, the stereochemistry of the tetrahydroisoquinoline ring is crucial for potent activity. nih.gov Conformational studies of these antagonists have revealed that they can adopt specific low-energy conformations that are pre-organized for binding to the receptor, thereby minimizing the entropic penalty upon binding. nih.gov This pre-organization is a direct result of the conformational constraints imposed by the chiral scaffold, highlighting its importance in achieving high-affinity and selective molecular interactions.
Q & A
Q. What are the optimal synthetic routes for (S)-5,6,7,8-tetrahydroisoquinolin-5-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, brominated intermediates (e.g., compound 27 in ) react with amines like 1,4-N,N’-dimethylpiperidin-4-amine under Buchwald-Hartwig conditions using Pd₂(dba)₃ and rac-BINAP as catalysts. Key steps include:
- Step 1 : Boc-protection to stabilize intermediates (yield ~23% in ).
- Step 2 : TFA-mediated Boc deprotection in DCM, followed by purification via CombiFlash with gradient elution (e.g., DCM/MeOH/NH₃) .
Yield Optimization : Use excess amine nucleophiles (1.2–1.5 equiv) and optimize catalyst loading (e.g., 5 mol% Pd₂(dba)₃). Continuous flow reactors () can enhance scalability and reproducibility.
Q. How should researchers validate the purity and structural integrity of synthesized this compound derivatives?
Methodological Answer:
- Analytical Techniques :
- ¹H/¹³C NMR : Verify stereochemistry and substituent positions. For example, δ 8.45 ppm (dd, J = 4.7 Hz) in CDCl₃ confirms aromatic protons in tetrahydroquinoline cores .
- HRMS : Validate molecular ions (e.g., [M+H]⁺ at m/z 421.30811 in ).
- HPLC/LCMS : Monitor reaction progress and purity (>95% by area) using NH₃-modified mobile phases .
Advanced Research Questions
Q. How does stereochemistry at the 5-position influence the compound’s biological activity, particularly in CXCR4 antagonism?
Methodological Answer: The (S)-configuration is critical for receptor binding. Studies in and show that (S)-enantiomers exhibit higher affinity for CXCR4 due to spatial alignment with hydrophobic pockets in the receptor’s transmembrane domain.
- Experimental Design :
- Synthesize both (R)- and (S)-enantiomers via chiral auxiliaries or asymmetric catalysis ().
- Compare IC₅₀ values in CXCR4 inhibition assays (e.g., calcium flux or chemotaxis assays).
- Key Finding : (S)-enantiomers in show 10-fold greater potency than (R)-counterparts .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Methodological Answer: Discrepancies often arise from assay conditions or derivative modifications.
- Case Study : reports ROS modulation, while highlights dopaminergic effects.
- Approach :
Standardize assays (e.g., ROS detection via DCFH-DA vs. dopamine uptake in SH-SY5Y cells).
Compare substituent effects: N-methylation () reduces ROS activity but enhances receptor selectivity.
Use molecular docking to map binding sites (e.g., ROS-related Keap1 vs. CXCR4) .
Q. What strategies are effective for improving the metabolic stability of this compound derivatives in preclinical studies?
Methodological Answer:
- Structural Modifications :
- In Vitro Testing :
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting NMR data for structurally similar derivatives?
Methodological Answer:
- Example : In , δ 2.30 ppm (s, 3H) corresponds to N-methyl groups, while δ 1.68 ppm (m, 1H) reflects axial protons in piperidine rings.
- Resolution :
- Compare coupling constants (e.g., J = 16.1 Hz in axial protons vs. J = 4.7 Hz in aromatic protons).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Cross-validate with X-ray crystallography () for ambiguous stereochemistry .
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Models :
- Rodents : Assess oral bioavailability and brain penetration (logP ~2.5 in ).
- Zebrafish : Screen for developmental toxicity (e.g., LC₅₀ via embryo assays).
- Protocol :
- Dose at 10–50 mg/kg; collect plasma/brain samples at 0.5, 2, 6, 24 hr.
- Quantify compound levels via LC-MS/MS; compare with in vitro microsomal data .
Safety & Handling
Q. What safety protocols are recommended for handling this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
